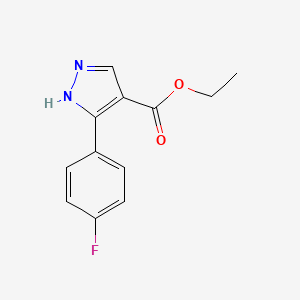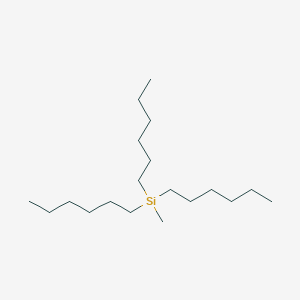
NAMOLINE
Vue d'ensemble
Description
Namoline is a γ-pyrone compound that functions as a selective and reversible inhibitor of lysine-specific demethylase 1 (LSD1). It has an IC50 of 51 μM in an HRP-coupled enzymatic assay . By impairing LSD1 demethylase activity, this compound effectively inhibits cell proliferation, making it a promising candidate for research in androgen-dependent prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Namoline involves the combination of protein structure similarity clustering and in vitro screening . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that this compound is synthesized as a γ-pyrone compound, which involves specific organic synthesis techniques to achieve its unique structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. The compound is typically produced in specialized laboratories with controlled conditions to ensure its purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Namoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: The compound can also undergo reduction reactions, which may alter its functional groups.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from reactions involving this compound are typically derivatives that retain the core γ-pyrone structure but have modified functional groups. These derivatives are often used to study the compound’s biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Namoline has several scientific research applications, including:
Mécanisme D'action
Namoline exerts its effects by selectively and reversibly inhibiting LSD1. This inhibition blocks the demethylation of histone H3 at lysine 4 or 9, leading to the silencing of androgen receptor-regulated gene expression . The molecular targets involved include LSD1 and the androgen receptor, which play crucial roles in prostate cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Namoline is unique due to its selective and reversible inhibition of LSD1. Similar compounds include:
Tranylcypromine: An irreversible inhibitor of LSD1, used in clinical settings.
ORY-1001: A potent and selective LSD1 inhibitor, currently in clinical trials for cancer treatment.
GSK2879552: Another selective LSD1 inhibitor, also in clinical trials for cancer therapy.
This compound stands out due to its reversible inhibition mechanism, which offers potential advantages in terms of reduced side effects and better control over its biological activity .
Propriétés
IUPAC Name |
3-chloro-6-nitro-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF3NO4/c11-7-8(16)5-3-4(15(17)18)1-2-6(5)19-9(7)10(12,13)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEGRZKBJMKSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(O2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B3130279.png)




![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)



![9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine](/img/structure/B3130352.png)




